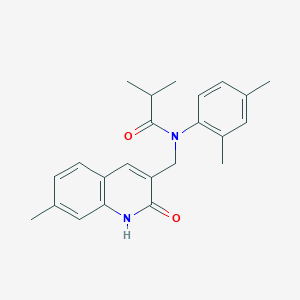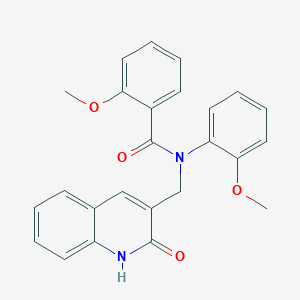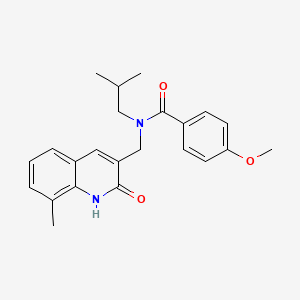
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mécanisme D'action
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide acts on the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by modulating the release of inflammatory mediators. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it useful for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in clinical research.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is synthesized by a multistep process involving the reaction of 3,4-dimethoxyphenethylamine with 3-chlorobenzoyl chloride, followed by reaction with sodium sulfite and acetic anhydride. The resulting intermediate is then reacted with N-(3-chlorophenyl)acetamide to yield N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-22-12-11-21(16-23(22)32-2)33(29,30)27(14-13-18-7-4-3-5-8-18)17-24(28)26-20-10-6-9-19(25)15-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMWLOOOJXFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)


![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)


